molecular formula C14H22N4OS B5395248 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide

2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide

Cat. No. B5395248
M. Wt: 294.42 g/mol
InChI Key: DTQYIFAJWZQKPR-UHFFFAOYSA-N
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Description

2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways and molecular targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide have been studied in various in vitro and in vivo models. Some of the notable effects of this compound include:
1. Inhibition of bacterial and fungal growth
2. Induction of apoptosis in cancer cells
3. Reduction of inflammation and oxidative stress

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide in lab experiments include its potent biological activity, relatively low toxicity, and ease of synthesis. However, some limitations of this compound include its poor solubility in aqueous solutions and limited bioavailability.

Future Directions

There are several potential future directions for research on 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide. Some of these include:
1. Further investigation of its antimicrobial activity against drug-resistant bacterial strains
2. Development of novel formulations to improve its solubility and bioavailability
3. Evaluation of its potential as a therapeutic agent for various inflammatory disorders
4. Investigation of its mechanism of action and molecular targets
5. Preclinical and clinical studies to assess its safety and efficacy as an anticancer agent.
In conclusion, 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide is a promising compound with potential therapeutic applications in various scientific research fields. Its potent biological activity and relatively low toxicity make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide involves the reaction of cyclopropylamine with 5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide has been investigated for its potential therapeutic applications in various scientific research studies. Some of the notable research applications of this compound include:
1. Antimicrobial activity: Several studies have demonstrated the potential of this compound as an antimicrobial agent against various bacterial and fungal strains.
2. Anticancer activity: 2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide has shown promising results as an anticancer agent in preclinical studies.
3. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity in various animal models.

properties

IUPAC Name

2-[(5-cyclopentyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-2-18-13(10-5-3-4-6-10)16-17-14(18)20-9-12(19)15-11-7-8-11/h10-11H,2-9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYIFAJWZQKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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